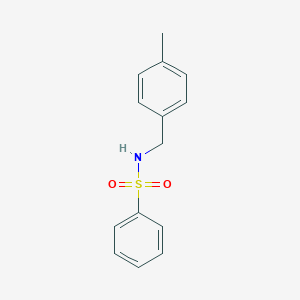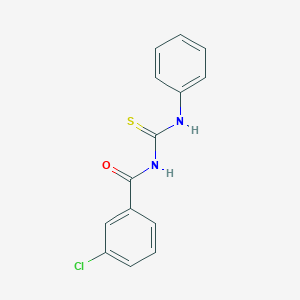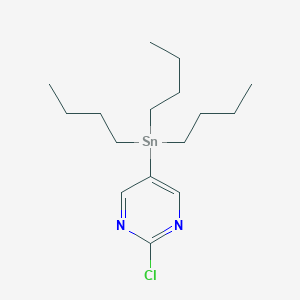
2-Bromo-3-methoxy-6-methylpyridine
概要
説明
“2-Bromo-3-methoxy-6-methylpyridine” is a chemical compound with the molecular formula C7H8BrNO . It is a bromopyridine derivative .
Molecular Structure Analysis
The molecular weight of “2-Bromo-3-methoxy-6-methylpyridine” is 202.05 . Its molecular structure can be represented by the InChI code 1S/C7H8BrNO/c1-5-3-4-6 (10-2)7 (8)9-5/h3-4H,1-2H3 .
Physical And Chemical Properties Analysis
“2-Bromo-3-methoxy-6-methylpyridine” is a light yellow solid . It has a boiling point of 244.0±35.0 °C and a density of 1.452±0.06 g/cm3 . It should be stored in an inert atmosphere at room temperature .
科学的研究の応用
Synthesis of DNA
This compound is utilized in the in vitro synthesis of DNA , providing a crucial component for genetic engineering and molecular biology research .
Pharmaceutical Synthesis
It serves as an intermediate in the synthesis of various pharmaceuticals, including antihistaminic drugs like tripe lennamine and mepyramine, which are used to treat allergic reactions .
Agricultural Chemicals
The compound is involved in the production of water repellents, bactericides, and herbicides , contributing to agricultural advancements and plant protection strategies .
Organic Synthesis
It may be used in the synthesis of 6,6′-dimethyl-2,2′-bipyridine and other pyridine derivatives, which have applications in organic chemistry and material science .
Catalysis
“2-Bromo-3-methoxy-6-methylpyridine” can be employed in creating catalysts such as N,N’-bis-(6-methylpyrid-2-yl)-(1R,2R)-1,2-diaminocyclohexane (cydiampy) , which are essential for various chemical reactions .
Novel Compound Synthesis
作用機序
Target of Action
It is used in the preparation of triazolopyrimidine derivatives and analogs as axl receptor tyrosine kinase function inhibitors . AXL receptor tyrosine kinases play a crucial role in cell survival, growth, and migration.
Mode of Action
Bromopyridine derivatives like this compound are often used in organic synthesis, particularly in cross-coupling reactions . In these reactions, the bromine atom in the compound is typically replaced by another group, allowing the formation of new carbon-carbon bonds.
Biochemical Pathways
It’s known that bromopyridine derivatives are often used in the synthesis of various pyridine derivatives. These compounds can then interact with various biochemical pathways depending on their specific structures and functional groups.
Pharmacokinetics
The compound is a bromopyridine derivative, and these compounds are generally well-absorbed and distributed in the body due to their lipophilic nature . The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transporters in the body.
Result of Action
As a bromopyridine derivative, it’s likely to be involved in the formation of new carbon-carbon bonds during organic synthesis. The resulting compounds could have various effects at the molecular and cellular level, depending on their specific structures and targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-3-methoxy-6-methylpyridine. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability . Furthermore, the compound’s action and efficacy can be influenced by biological factors such as the presence of specific enzymes or transporters in the body.
Safety and Hazards
特性
IUPAC Name |
2-bromo-3-methoxy-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-4-6(10-2)7(8)9-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJFCUIDDZMCCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450071 | |
| Record name | 2-bromo-3-methoxy-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methoxy-6-methylpyridine | |
CAS RN |
24207-22-5 | |
| Record name | 2-bromo-3-methoxy-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B185243.png)


![1-[4-(Butylamino)phenyl]ethanone](/img/structure/B185246.png)
![1-Propanone, 1-[4-(butylthio)phenyl]-](/img/structure/B185248.png)

![4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B185258.png)
![1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone](/img/structure/B185260.png)
![4-fluoro-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide](/img/structure/B185261.png)
![3-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B185263.png)

